molecular formula C19H19N5O3 B12938158 N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide CAS No. 647376-21-4

N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide

Cat. No.: B12938158
CAS No.: 647376-21-4
M. Wt: 365.4 g/mol
InChI Key: XNDWKAKNDJUTJT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes the nitration of quinazoline derivatives, followed by amination and subsequent coupling with benzamide derivatives. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted quinazolines and benzamides with different functional groups. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide include other quinazoline derivatives and benzamide analogs. These compounds share structural similarities but differ in their functional groups and overall properties.

Uniqueness

What sets this compound apart is its unique combination of a nitroquinazoline moiety and a dimethylbenzamide group. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications.

Properties

CAS No.

647376-21-4

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

N,N-dimethyl-4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzamide

InChI

InChI=1S/C19H19N5O3/c1-23(2)19(25)14-5-3-13(4-6-14)9-10-20-18-16-11-15(24(26)27)7-8-17(16)21-12-22-18/h3-8,11-12H,9-10H2,1-2H3,(H,20,21,22)

InChI Key

XNDWKAKNDJUTJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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